molecular formula C6H7BrO3 B14809603 ethyl (Z)-2-bromo-4-oxobut-2-enoate

ethyl (Z)-2-bromo-4-oxobut-2-enoate

Cat. No.: B14809603
M. Wt: 207.02 g/mol
InChI Key: ILNVTWUGFYLLII-HYXAFXHYSA-N
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Description

Ethyl (Z)-2-bromo-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7BrO3 It is a derivative of butenoic acid, featuring a bromine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-2-bromo-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the bromination of ethyl acetoacetate followed by a Wittig reaction. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-bromo-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (Z)-2-bromo-4-oxobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (Z)-2-bromo-4-oxobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Ethyl (Z)-2-bromo-4-oxobut-2-enoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

ethyl (Z)-2-bromo-4-oxobut-2-enoate

InChI

InChI=1S/C6H7BrO3/c1-2-10-6(9)5(7)3-4-8/h3-4H,2H2,1H3/b5-3-

InChI Key

ILNVTWUGFYLLII-HYXAFXHYSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=O)/Br

Canonical SMILES

CCOC(=O)C(=CC=O)Br

Origin of Product

United States

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